molecular formula C10H5N5O3 B11045432 5-(4-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

5-(4-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B11045432
M. Wt: 243.18 g/mol
InChI Key: CPCYONHBPOBSFB-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that features a unique structure combining an oxadiazole ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 4-nitroaniline with diaminofurazan under specific conditions. One reported method involves the use of anhydrous ethyl acetate as a solvent, with the reaction mixture being refluxed for 40-60 minutes . The resulting product is a high-melting crystalline solid that is soluble in organic solvents such as DMSO and DMF but insoluble in water .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or catalytic hydrogenation.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-(4-aminophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine, while substitution reactions can introduce various functional groups at the nitro position.

Mechanism of Action

The mechanism by which 5-(4-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to inhibit the p38 MAP kinase pathway by binding to the A-loop regulatory site . This interaction disrupts the signaling pathway, leading to the modulation of various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine include:

Uniqueness

The uniqueness of this compound lies in its combination of a nitrophenyl group with the oxadiazolo-pyrazine scaffold. This structure imparts specific electronic and steric properties that make it a valuable compound for various applications in scientific research and industrial processes.

Properties

Molecular Formula

C10H5N5O3

Molecular Weight

243.18 g/mol

IUPAC Name

5-(4-nitrophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C10H5N5O3/c16-15(17)7-3-1-6(2-4-7)8-5-11-9-10(12-8)14-18-13-9/h1-5H

InChI Key

CPCYONHBPOBSFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=NON=C3N=C2)[N+](=O)[O-]

Origin of Product

United States

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